4,6-二甲氧基-2-(甲磺酰基)嘧啶

描述

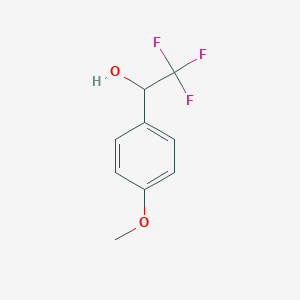

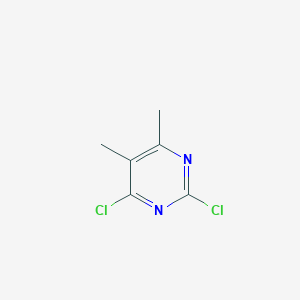

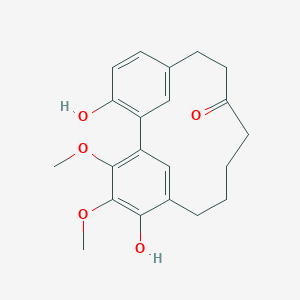

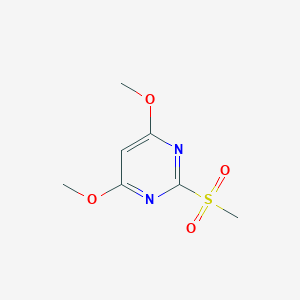

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a chemical compound that has garnered attention due to its utility as an intermediate in the synthesis of various biologically active compounds, including plant growth regulators, pesticides, and fungicides. The compound features a pyrimidine core, a heterocyclic aromatic organic structure, which is substituted with methoxy groups at the 4 and 6 positions and a methylsulfonyl group at the 2 position.

Synthesis Analysis

The synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has been achieved through various methods. A three-step synthesis process starting from acetylacetone and thiourea yields the compound with an overall yield of 75% . Another method involves cyclization, methylation, chlorination, methoxylation, and oxidation, starting from thiourea and diethyl malonate, resulting in a total yield of 58.1% and a purity of 98.6% . A more environmentally friendly synthesis uses chloromethane as a methylating agent, which simplifies the process to two steps and avoids the use of highly toxic and corrosive reagents . Additionally, a mild synthesis approach using oxone for oxidation has been reported, yielding 61.23% .

Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine-related compounds has been studied through crystallography. For instance, the related compound 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride exhibits a planar structure with intermolecular hydrogen bonds forming a two-dimensional network . In another study, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate revealed hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) .

Chemical Reactions Analysis

The reactivity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and its derivatives often involves hydrogen bonding interactions. For example, in the crystal structures of related compounds, hydrogen bonds form supramolecular motifs that are crucial for the stability of the crystal lattice . These interactions are significant in understanding the compound's behavior in various chemical environments and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine are characterized by spectroscopic methods such as IR and NMR, which confirm the structure of the intermediates and the target product . The compound's solubility, melting point, and stability under different conditions are essential for its application in the synthesis of other chemicals. The use of green chemistry principles in the synthesis of this compound, such as avoiding toxic reagents and optimizing reaction conditions, is also a significant aspect of its chemical property analysis .

科学研究应用

有机化学中的合成和实验:DMSP 通过涉及甲基化和氧化的环保工艺合成。这种合成方法是一种创新的有机化学实验,避免使用有毒化学试剂 (马海荣, 2013)。

在绿色化学中的应用:已经开发出一种温和的 DMSP 合成工艺,展示了其在绿色化学中的潜力。该合成涉及环化、甲基化和氧化,重点是安全性和有效性 (孙宏斌, 2011)。

新型农药的中间体:DMSP 作为新型农药衍生物制备中的重要中间体,突出了其在农药化学中的作用 (刘彩波, 2005)。

改进的合成方法:最近的研究集中于开发更经济、更环保的 DMSP 合成方法,使用氯甲烷作为甲基化剂。这种方法提供了一种更安全的替代方法,传统方法使用剧毒化学品 (关晶等, 2020)。

在蛋白质分析中的应用:DMSP 已被用作蛋白质组学中的稳定同位素标记试剂,用于蛋白质的定量分析。在生物化学中的这一应用突出了其在灵敏和快速质谱分析中的效用 (张晶等, 2007)。

抗炎活性:对 DMSP 衍生物的研究表明具有显着的抗炎活性,可与标准药物相媲美。这表明 DMSP 及其衍生物在医学研究中的药学潜力 (T. Venu 等, 2008)。

安全和危害

未来方向

属性

IUPAC Name |

4,6-dimethoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDVJJVNAASTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356944 | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

CAS RN |

113583-35-0 | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。